Cas no 924865-95-2 (3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid)

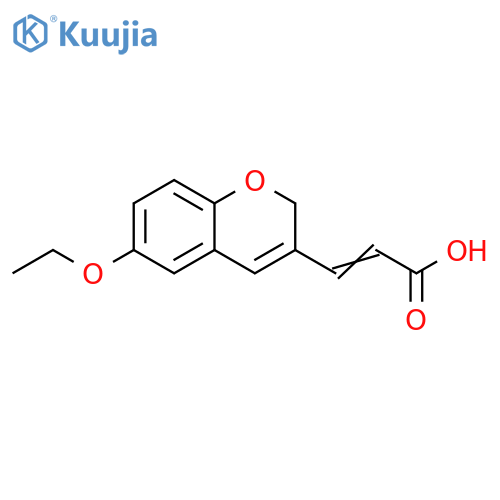

924865-95-2 structure

商品名:3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid

CAS番号:924865-95-2

MF:C14H14O4

メガワット:246.258564472198

MDL:MFCD08444924

CID:5225426

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- CID 53405786

- 2-Propenoic acid, 3-(6-ethoxy-2H-1-benzopyran-3-yl)-

- 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid

-

- MDL: MFCD08444924

- インチ: 1S/C14H14O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-8H,2,9H2,1H3,(H,15,16)

- InChIKey: OZJYMYQERYLXII-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C=CC1=CC2=CC(OCC)=CC=C2OC1

じっけんとくせい

- 密度みつど: 1.298±0.06 g/cm3(Predicted)

- ふってん: 450.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 4.57±0.10(Predicted)

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1137649-5g |

3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 95% | 5g |

$1280.0 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01099455-1g |

3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 95% | 1g |

¥3031.0 | 2024-04-17 | |

| Enamine | EN300-86805-0.25g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 0.25g |

$670.0 | 2023-09-02 | ||

| Enamine | EN300-86805-1.0g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 1.0g |

$727.0 | 2023-02-11 | ||

| Enamine | EN300-86805-2.5g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 2.5g |

$1428.0 | 2023-09-02 | ||

| Enamine | EN300-86805-5.0g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 5.0g |

$2110.0 | 2023-02-11 | ||

| Ambeed | A1137649-1g |

3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 95% | 1g |

$441.0 | 2024-08-02 | |

| Enamine | EN300-86805-10.0g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 10.0g |

$3130.0 | 2023-02-11 | ||

| Enamine | EN300-86805-0.5g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 0.5g |

$699.0 | 2023-09-02 | ||

| Enamine | EN300-86805-0.05g |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

924865-95-2 | 0.05g |

$612.0 | 2023-09-02 |

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

924865-95-2 (3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:924865-95-2)3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):397.0/1152.0